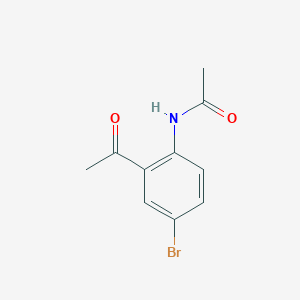

N-(2-acetyl-4-bromophenyl)acetamide

Description

BenchChem offers high-quality N-(2-acetyl-4-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetyl-4-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-acetyl-4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHNZIRCTDCQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332626 | |

| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-64-9 | |

| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-acetyl-4-bromophenyl)acetamide

Introduction

N-(2-acetyl-4-bromophenyl)acetamide is a substituted aromatic amide with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring an acetamido group, an acetyl moiety, and a bromine atom on a phenyl ring, presents multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, spectroscopic analysis, and its emerging role in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Physicochemical Properties

N-(2-acetyl-4-bromophenyl)acetamide is a light yellow solid at room temperature.[1] While extensive experimental data on its physical properties are not widely published, a combination of data from chemical suppliers and computational models provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 29124-64-9 | PubChem[2] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[2] |

| Molecular Weight | 256.10 g/mol | PubChem[2] |

| IUPAC Name | N-(2-acetyl-4-bromophenyl)acetamide | PubChem[2] |

| Appearance | Light Yellow Solid | Sigma-Aldrich[1] |

| Purity | Available at ≥95% to ≥98% | Sigma-Aldrich, Various Suppliers[1][3] |

| Storage | 0-5°C or Room Temperature | Sigma-Aldrich, Various Suppliers[1][3] |

| InChI Key | SGHNZIRCTDCQPX-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[2] |

| XLogP3 (Computed) | 2.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 254.98949 Da | PubChem[2] |

| Polar Surface Area | 46.2 Ų | PubChem[2] |

Synthesis and Mechanism

A definitive, published synthetic protocol for N-(2-acetyl-4-bromophenyl)acetamide is not widely available. However, a logical and efficient two-step synthesis can be proposed based on established organic chemistry principles. The synthesis commences with the bromination of 2'-aminoacetophenone to yield the key intermediate, 1-(2-amino-5-bromophenyl)ethanone, followed by the acetylation of the amino group.

Step 1: Synthesis of 1-(2-amino-5-bromophenyl)ethanone (Precursor)

The precursor, 1-(2-amino-5-bromophenyl)ethanone, can be synthesized via the electrophilic bromination of 2'-aminoacetophenone. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para position.

Reaction:

Experimental Protocol (Adapted from similar preparations): [1]

-

Dissolve 2'-aminoacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with continuous stirring. The amount of bromine should be one molar equivalent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-amino-5-bromophenyl)ethanone.

Step 2: Acetylation of 1-(2-amino-5-bromophenyl)ethanone

The final step is the N-acetylation of the amino group of the precursor. This is a standard transformation that can be achieved using acetic anhydride or acetyl chloride.

Reaction:

Experimental Protocol:

-

Dissolve 1-(2-amino-5-bromophenyl)ethanone in glacial acetic acid in a round-bottom flask.

-

Add a slight excess (e.g., 1.2 equivalents) of acetic anhydride to the solution.

-

Heat the reaction mixture under reflux for a few hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

The product, N-(2-acetyl-4-bromophenyl)acetamide, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization.

Caption: Proposed two-step synthesis of N-(2-acetyl-4-bromophenyl)acetamide.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~10.0-10.5 ppm (s, 1H): Amide N-H proton. The chemical shift can be broad and may vary with concentration.

-

δ ~8.5-8.8 ppm (d, 1H): Aromatic proton ortho to the acetyl group and meta to the acetamido group. This proton is expected to be deshielded by the acetyl group.

-

δ ~7.6-7.8 ppm (dd, 1H): Aromatic proton meta to the acetyl group and ortho to the bromine atom.

-

δ ~7.4-7.6 ppm (d, 1H): Aromatic proton ortho to the acetamido group and meta to the bromine atom.

-

δ ~2.6-2.8 ppm (s, 3H): Methyl protons of the acetyl group (C=O)CH₃.

-

δ ~2.2-2.4 ppm (s, 3H): Methyl protons of the acetamido group (NHC=O)CH₃.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~200-205 ppm: Carbonyl carbon of the acetyl group.

-

δ ~168-172 ppm: Carbonyl carbon of the acetamido group.

-

δ ~140-145 ppm: Aromatic carbon attached to the acetamido group.

-

δ ~135-140 ppm: Aromatic carbons in the ring.

-

δ ~120-130 ppm: Aromatic carbons in the ring.

-

δ ~115-120 ppm: Aromatic carbon bearing the bromine atom.

-

δ ~28-32 ppm: Methyl carbon of the acetyl group.

-

δ ~23-27 ppm: Methyl carbon of the acetamido group.

Predicted IR Spectrum (KBr Pellet)

-

~3300-3400 cm⁻¹: N-H stretching of the secondary amide.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1680-1700 cm⁻¹: C=O stretching of the aryl ketone (acetyl group).

-

~1660-1680 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1520-1560 cm⁻¹: N-H bending and C-N stretching (Amide II band).

-

~1000-1100 cm⁻¹: C-Br stretching.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.

-

[M]⁺: m/z ≈ 255 (for ⁷⁹Br)

-

[M+2]⁺: m/z ≈ 257 (for ⁸¹Br)

-

Key Fragmentation Pattern: A likely fragmentation would be the loss of an acetyl radical (CH₃CO•) to give a fragment at m/z ≈ 212/214.

Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The classification of N-(2-acetyl-4-bromophenyl)acetamide as a "Protein Degrader Building Block" by chemical suppliers suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.

A typical PROTAC consists of three components:

-

A ligand that binds to a target protein of interest (POI).

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

N-(2-acetyl-4-bromophenyl)acetamide is a valuable scaffold for constructing PROTACs due to its multiple functional handles:

-

The Bromine Atom: This serves as a key attachment point for the linker or for further elaboration of the molecule through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

The Acetyl Group: The ketone functionality can be used as a handle for forming imines, hydrazones, or can be reduced to an alcohol for further derivatization.

-

The Acetamido Group: The amide nitrogen can participate in hydrogen bonding interactions with the target protein or the E3 ligase.

Caption: The role of N-(2-acetyl-4-bromophenyl)acetamide as a building block in PROTAC synthesis.

The field of targeted protein degradation is rapidly expanding, and molecules like N-(2-acetyl-4-bromophenyl)acetamide are crucial for the development of new therapeutic agents for a wide range of diseases, including cancer and neurodegenerative disorders.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-(2-acetyl-4-bromophenyl)acetamide is not widely available. Therefore, it is prudent to handle this compound with the care required for a novel chemical entity. For guidance, the safety information for the related compound 4'-Bromoacetanilide can be consulted, with the understanding that the toxicological properties may differ.

General Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Inhalation: Avoid breathing dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Disclaimer: This information is for guidance only and is based on data for a related compound. A full risk assessment should be conducted before handling N-(2-acetyl-4-bromophenyl)acetamide.

References

-

ResearchGate. 2'-Amino-5'-bromoacetophenone. [Link]

-

LookChem. 1-(2-amino-5-bromophenyl)ethanone. [Link]

-

PubChem. N-(2-acetyl-4-bromophenyl)acetamide. [Link]

- Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). N-terminal acetylation of cellular proteins creates specific degradation signals. Science, 327(5968), 973–977.

-

Varland, D. A., Silva, J. A., & Arnesen, T. (2022). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. bioRxiv. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Characterization of N-(2-acetyl-4-bromophenyl)acetamide

Abstract: This technical guide provides a comprehensive analysis of N-(2-acetyl-4-bromophenyl)acetamide, a substituted acetanilide of significant interest to researchers in organic synthesis and medicinal chemistry. This document delineates the molecule's core physicochemical properties, proposes a detailed and reasoned synthetic pathway, and offers an in-depth predictive guide to its structural characterization using modern spectroscopic techniques. By explaining the causality behind experimental and analytical choices, this whitepaper serves as a practical resource for scientists engaged in the synthesis, identification, and application of novel aromatic compounds. All protocols and analytical discussions are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction and Core Properties

N-(2-acetyl-4-bromophenyl)acetamide belongs to the class of N-arylacetamides, a structural motif present in numerous pharmacologically active compounds and versatile synthetic intermediates. The molecule's unique substitution pattern—featuring an ortho-acetyl group, a para-bromo substituent, and an acetamide linkage on a benzene ring—creates a distinct electronic and steric environment. This arrangement suggests its potential as a precursor for synthesizing more complex heterocyclic systems or as a scaffold for developing novel therapeutic agents. For instance, related N-phenylacetamide derivatives have been investigated for antibacterial activities, while other substituted anilines serve as key building blocks in the development of anticancer drug analogs[1][2].

A thorough understanding of its molecular structure is paramount for predicting its reactivity, designing synthetic applications, and elucidating its potential biological interactions. This guide provides the foundational knowledge required for such endeavors.

Chemical and Physical Properties

The fundamental properties of N-(2-acetyl-4-bromophenyl)acetamide have been compiled from authoritative chemical databases.[3] These parameters are essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[3] |

| Molecular Weight | 256.10 g/mol | PubChem[3] |

| IUPAC Name | N-(2-acetyl-4-bromophenyl)acetamide | PubChem[3] |

| CAS Number | 29124-64-9 | PubChem[3] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Molecular Structure Analysis

The structure of N-(2-acetyl-4-bromophenyl)acetamide is defined by the spatial arrangement of its functional groups on the central phenyl ring, which dictates its chemical behavior.

-

Phenyl Ring: A stable aromatic core.

-

Acetamide Group (-NHCOCH₃): An electron-donating group (due to the nitrogen lone pair) and a hydrogen bond donor. The amide functionality is planar.

-

Acetyl Group (-COCH₃): An electron-withdrawing and meta-directing group. Its ortho position relative to the acetamide creates potential for intramolecular hydrogen bonding and steric interactions.

-

Bromo Group (-Br): An electron-withdrawing (by induction) but ortho-para directing (by resonance) halogen. Its presence is a key feature for mass spectrometry and offers a reactive site for cross-coupling reactions.

Proposed Synthesis Pathway

While specific literature for the synthesis of this exact isomer is sparse, a reliable pathway can be designed based on fundamental organic reactions. The most logical approach is the N-acetylation of the corresponding aniline precursor.

Retrosynthetic Analysis

The key disconnection is at the amide C-N bond. This retrosynthetic step simplifies the target molecule into a commercially available or easily synthesized aniline (2-amino-5-bromoacetophenone) and a simple acetylating agent. This is a robust and high-yielding transformation.

Forward Synthesis Protocol

Reaction: Acetylation of 2-amino-5-bromoacetophenone.

Rationale: This protocol utilizes acetic anhydride as the acetylating agent. Acetic anhydride is chosen over acetyl chloride as it is less volatile, easier to handle, and its byproduct, acetic acid, is less corrosive than HCl and can be easily removed. A mild acid catalyst like sulfuric acid is used to protonate the carbonyl of the anhydride, increasing its electrophilicity and accelerating the reaction.

Materials:

-

2-amino-5-bromoacetophenone (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)

-

Dichloromethane (DCM) or Ethyl Acetate as solvent

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Deionized Water

Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve 2-amino-5-bromoacetophenone (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the stirring solution.

-

Reagent Addition: While maintaining the temperature at 0-5 °C, add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold deionized water to quench any unreacted acetic anhydride.

-

Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid and the acetic acid byproduct. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction: Extract the aqueous layer twice with the organic solvent (DCM). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(2-acetyl-4-bromophenyl)acetamide.

Spectroscopic Characterization and Structural Verification

Confirmation of the molecular structure is achieved by integrating data from multiple spectroscopic techniques. The following sections describe the expected spectral features of N-(2-acetyl-4-bromophenyl)acetamide, providing a predictive framework for analysis.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -NH- (Amide) | 8.5 - 9.5 | Singlet (broad) | 1H | Deshielded proton on nitrogen, often broad due to quadrupole coupling and exchange. |

| Ar-H (ortho to -Br) | ~7.8 | Doublet | 1H | Deshielded by adjacent Br and influenced by the ortho acetyl group. |

| Ar-H (ortho to -NHAc) | ~7.6 | Doublet of doublets | 1H | Influenced by both the ortho acetyl group and meta Br. |

| Ar-H (ortho to -COCH₃) | ~7.4 | Doublet | 1H | Influenced by both the ortho amide group and meta Br. |

| -COCH₃ (Acetyl) | ~2.6 | Singlet | 3H | Ketone methyl protons, deshielded by the adjacent carbonyl. |

| -NHCOCH₃ (Acetamide) | ~2.2 | Singlet | 3H | Amide methyl protons, typically slightly more shielded than ketone methyls. |

Predicted ¹³C NMR Spectrum

Carbon-13 NMR identifies all unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -C=O (Acetyl Ketone) | 195 - 205 | Typical range for an aryl ketone carbonyl carbon. |

| -C=O (Acetamide) | 168 - 172 | Typical range for an amide carbonyl carbon. |

| Ar-C (C-NHAc) | 138 - 142 | Aromatic carbon attached to the nitrogen. |

| Ar-C (C-COCH₃) | 135 - 140 | Aromatic carbon attached to the acetyl group. |

| Ar-C (C-Br) | 115 - 120 | Aromatic carbon attached to bromine, shielded by the halogen. |

| Ar-CH (Aromatic) | 120 - 135 | Range for the three protonated aromatic carbons. |

| -COCH₃ (Acetyl) | 28 - 33 | Aliphatic carbon of the ketone methyl group. |

| -NHCOCH₃ (Acetamide) | 23 - 27 | Aliphatic carbon of the amide methyl group. |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3250 - 3350 | Amide N-H Stretch |

| C-H (Aromatic) | 3000 - 3100 | sp² C-H Stretch |

| C-H (Aliphatic) | 2850 - 3000 | sp³ C-H Stretch |

| C=O (Ketone) | 1680 - 1700 | Acetyl C=O Stretch |

| C=O (Amide) | 1650 - 1680 | Amide I Band (C=O Stretch) |

| N-H | 1510 - 1550 | Amide II Band (N-H Bend) |

| C=C | 1450 - 1600 | Aromatic Ring Stretch |

Predicted Mass Spectrum (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns.

-

Molecular Ion (M⁺): Expect a pair of peaks of nearly equal intensity at m/z 255 and 257. This characteristic 1:1 isotopic pattern is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentations:

-

Loss of acetyl radical: A significant peak corresponding to [M - 43]⁺ from the cleavage of the acetyl group (CH₃CO).

-

Loss of ketene: A peak at [M - 42]⁺ resulting from McLafferty rearrangement involving the amide group.

-

Acylium ion: A prominent peak at m/z 43 corresponding to [CH₃CO]⁺.

-

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-acetyl-4-bromophenyl)acetamide was available at the time of writing. The following recommendations are based on data for the structurally related isomer, 4'-Bromoacetanilide, and general laboratory best practices. A compound-specific SDS must be consulted when available.

-

Hazard Identification: Based on related compounds, this substance should be treated as a potential irritant. It may cause skin irritation (H315) and serious eye irritation (H319)[4][5][6]. May cause respiratory irritation[5][6].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat[4].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[5]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents[5].

Potential Applications and Future Directions

N-(2-acetyl-4-bromophenyl)acetamide is a well-defined chemical entity with considerable potential as a scaffold and intermediate in synthetic chemistry.

-

Drug Discovery: The N-phenylacetamide core is a known pharmacophore. This compound could serve as a starting point for the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutics. The ortho-acetyl group provides a handle for further chemical modification, such as the construction of quinoline or other fused heterocyclic ring systems.

-

Organic Synthesis: The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to build molecular complexity.

-

Future Research: Future work could involve the systematic synthesis of a library of derivatives based on this scaffold, followed by screening for various biological activities. Furthermore, computational studies could explore its conformational preferences and potential binding interactions with biological targets.

References

-

Title: N-(2-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4'-Bromoacetanilide - SAFETY DATA SHEET Source: Acros Organics (Part of Thermo Fisher Scientific) URL: [Link]

-

Title: Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives Source: IRE Journals URL: [Link]

-

Title: Supporting information - General procedure for N-acetylation of amines Source: The Royal Society of Chemistry URL: [Link]

-

Title: 2'-Bromoacetanilide | C8H8BrNO | CID 136416 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Acetamide, N-(4-bromophenyl)- IR Spectrum Source: NIST WebBook, SRD 69 URL: [Link]

-

Title: Solved 1 H NMR spectrum of N- (para-bromophenyl) acetamide Source: Chegg.com URL: [Link]

-

Title: Acetamide, N-(4-bromophenyl)- Mass Spectrum Source: NIST WebBook, SRD 69 URL: [Link]

-

Title: 2-Bromo-N-(4-bromophenyl)acetamide Source: ResearchGate / Acta Crystallographica Section E URL: [Link]

-

Title: N-(4-Bromophenyl)-2-(2-thienyl)acetamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: N-(2-Bromophenyl)acetamide Source: ResearchGate / Acta Crystallographica Section E URL: [Link]

Sources

- 1. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 2. irejournals.com [irejournals.com]

- 3. N-(2-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-(2-acetyl-4-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-(2-acetyl-4-bromophenyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The core of this guide is a detailed, step-by-step protocol for the N-acetylation of 4-bromo-2-aminoacetophenone. This document delves into the mechanistic underpinnings of the reaction, rationale for procedural steps, and thorough characterization of the final compound. The synthesis route is designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.

Introduction: Significance of N-(2-acetyl-4-bromophenyl)acetamide

N-(2-acetyl-4-bromophenyl)acetamide is a substituted acetanilide derivative featuring both an acetyl and a bromo functional group on the phenyl ring. This unique substitution pattern makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The presence of multiple reactive sites—the acetyl group, the bromo group, and the acetamido group—allows for diverse chemical modifications, making it a key precursor in the development of novel therapeutic agents.

Proposed Synthesis Pathway: N-acetylation of 4-bromo-2-aminoacetophenone

The most direct and efficient pathway for the synthesis of N-(2-acetyl-4-bromophenyl)acetamide is the N-acetylation of the commercially available starting material, 4-bromo-2-aminoacetophenone. This approach is favored due to the ready availability of the starting material and the high-yielding nature of N-acetylation reactions.

The overall transformation is depicted below:

Caption: Proposed synthesis of N-(2-acetyl-4-bromophenyl)acetamide.

Mechanistic Rationale

The N-acetylation of an amine is a classic nucleophilic acyl substitution reaction.[1] In this case, the nitrogen atom of the amino group in 4-bromo-2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (either acetic anhydride or acetyl chloride).

-

With Acetic Anhydride: The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct. A base is often added to neutralize the acetic acid formed.

-

With Acetyl Chloride: The reaction is similar, but the leaving group is a chloride ion. A base is required to scavenge the hydrogen chloride (HCl) produced during the reaction.[2]

The choice between acetic anhydride and acetyl chloride often depends on factors such as cost, reactivity, and ease of handling. Acetic anhydride is generally less reactive and produces a weaker acid byproduct, making the reaction easier to control.

Experimental Protocol

This protocol is based on established procedures for the N-acetylation of aromatic amines.[1][3]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-bromo-2-aminoacetophenone | ≥98% | Commercially available |

| Acetic Anhydride | Reagent Grade | Sigma-Aldrich, etc. |

| Pyridine | Anhydrous | Sigma-Aldrich, etc. |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. |

| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | VWR, etc. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | VWR, etc. |

| Brine (Saturated NaCl) | Laboratory Grade | VWR, etc. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich, etc. |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of N-(2-acetyl-4-bromophenyl)acetamide.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-aminoacetophenone (1.0 equivalent) in anhydrous pyridine. The use of pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct.[1]

-

Cooling: Cool the solution to 0 °C in an ice bath. This is to control the initial exothermic reaction upon addition of the acylating agent.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with dichloromethane (DCM).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acetic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude N-(2-acetyl-4-bromophenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Characterization of N-(2-acetyl-4-bromophenyl)acetamide

The identity and purity of the synthesized N-(2-acetyl-4-bromophenyl)acetamide should be confirmed by standard analytical techniques.

| Property | Data |

| Molecular Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.10 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected to show characteristic peaks for the acetyl, acetamido, and aromatic protons. |

| ¹³C NMR | Expected to show characteristic peaks for the carbonyl, methyl, and aromatic carbons. |

| IR Spectroscopy | Expected to show characteristic absorption bands for N-H, C=O (amide and ketone), and C-Br bonds. |

| Mass Spectrometry | Expected to show a molecular ion peak corresponding to the molecular weight. |

Safety and Handling

-

4-bromo-2-aminoacetophenone: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

-

Pyridine: Flammable and toxic. Use in a well-ventilated fume hood and avoid contact with skin and eyes.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

-

Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of N-(2-acetyl-4-bromophenyl)acetamide via the N-acetylation of 4-bromo-2-aminoacetophenone is a straightforward and efficient method. This guide provides a robust protocol that can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for further synthetic transformations in the pursuit of novel chemical entities for drug discovery and development.

References

-

Ronaldson, V., Storey, J., & Harrison, W. T. A. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3156–o3158. [Link]

-

NIST. (2025). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

-

NIST. (2025). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

-

S. K. G., S. S., & P. S. (2011). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 1(7), 1263-1267. [Link]

- Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. Journal of Chemical, Biological and Physical Sciences, 4(3), 2345.

- Visvanathan, R. (2011). Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.

-

Cutter, D. J. (n.d.). N-Terminus Acetylation Protocol. CEM Corporation. [Link]

-

NIST. (2025). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4'-Bromoacetanilide. National Center for Biotechnology Information. [Link]

-

Cernuchová, P., & Lácová, M. (2004). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molecules, 9(3), 238-244. [Link]

-

Pramanik, A. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613. [Link]

-

Darsi, S. S. P. K., & Kumar, V. R. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

-

Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4. [Link]

-

M-Y, L., et al. (2011). Nα Selective Acetylation of Peptides. Journal of the American Society for Mass Spectrometry, 22(10), 1883-1892. [Link]

-

PubChem. (n.d.). 2'-Bromoacetanilide. National Center for Biotechnology Information. [Link]

-

NIST. (2025). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). Acetamide, N-(4-bromophenyl)-2-phenylthio-. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-acetyl-4-bromophenyl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of N-(2-acetyl-4-bromophenyl)acetamide, a substituted acetanilide with significant potential as a versatile intermediate in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, its structural motifs are present in numerous biologically active compounds. This document will, therefore, leverage established chemical principles and data from closely related analogues to provide a robust guide for researchers. We will delve into its chemical identity, propose a detailed synthetic route, predict its spectral characteristics, and explore its potential applications, all grounded in established scientific literature.

Chemical Identity and Physicochemical Properties

N-(2-acetyl-4-bromophenyl)acetamide is a brominated acetanilide derivative. The presence of acetyl and acetamido groups on the bromophenyl ring offers multiple points for chemical modification, making it an attractive scaffold for creating libraries of novel compounds.

| Property | Value | Source |

| IUPAC Name | N-(2-acetyl-4-bromophenyl)acetamide | [PubChem][1] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [PubChem][1] |

| Molecular Weight | 256.10 g/mol | [PubChem][1] |

| CAS Number | 29124-64-9 | [PubChem][1] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | [PubChem][1] |

| InChI Key | SGHNZIRCTDCQPX-UHFFFAOYSA-N | [PubChem][1] |

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthesis of N-(2-acetyl-4-bromophenyl)acetamide can be conceptualized through a two-step process starting from the readily available 4-bromoaniline. This proposed pathway is based on well-established acylation and Friedel-Crafts acetylation reactions, common in the synthesis of related aromatic compounds.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of N-(2-acetyl-4-bromophenyl)acetamide.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for similar chemical transformations.[2][3][4]

Step 1: Synthesis of N-(4-bromophenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

Acylation: To this solution, add acetic anhydride (1.1 equivalents) dropwise.

-

Reaction Progression: Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with constant stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of N-(2-acetyl-4-bromophenyl)acetamide

-

Reaction Setup: In a three-necked flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, suspend N-(4-bromophenyl)acetamide (1 equivalent) and anhydrous aluminum chloride (2.5 equivalents) in dry dichloromethane under a nitrogen atmosphere.

-

Friedel-Crafts Acetylation: Cool the suspension in an ice bath and add acetyl chloride (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Spectral Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three protons in the aromatic region, likely appearing as a doublet, a doublet of doublets, and another doublet, due to the substitution pattern.

-

Acetamido Methyl Protons: A singlet at around δ 2.2 ppm.

-

Acetyl Methyl Protons: A singlet at around δ 2.6 ppm.

-

Amide Proton: A broad singlet in the region of δ 8-10 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region (δ 168-170 ppm) corresponding to the acetyl and acetamido carbonyl carbons.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield.

-

Methyl Carbons: Two signals in the aliphatic region (δ 24-30 ppm) for the two methyl groups.

FTIR Spectroscopy (Predicted):

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band around 1670 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band around 1680 cm⁻¹.

-

C-N Stretch: In the region of 1300-1200 cm⁻¹.

-

C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Reactivity and Potential Applications in Drug Development

The chemical structure of N-(2-acetyl-4-bromophenyl)acetamide provides several reactive sites that can be exploited for the synthesis of a diverse library of compounds for drug discovery.

Caption: Potential derivatization pathways for N-(2-acetyl-4-bromophenyl)acetamide.

Antimicrobial and Anticancer Potential

Substituted acetanilides are a well-established class of compounds with a broad range of biological activities. Derivatives of N-phenylacetamide have shown promise as antibacterial, anticonvulsant, and anti-HIV agents.[10] Furthermore, related thiazolyl-chloroacetamide derivatives have been investigated as potential antimicrobial and antiproliferative agents.[11] The core structure of N-(2-acetyl-4-bromophenyl)acetamide makes it an excellent starting point for the synthesis of analogues that could be screened for such activities. For instance, the bromo-substituent is a versatile handle for cross-coupling reactions to introduce further diversity.

Intermediate for Complex Molecule Synthesis

This compound can serve as a key intermediate in the synthesis of more complex heterocyclic systems, which are often the core of pharmacologically active molecules. The acetyl and acetamido groups can be manipulated to build fused ring systems or to introduce pharmacophores known to interact with specific biological targets. The bromoacetanilide moiety itself is recognized as a crucial intermediate in pharmaceutical research.[12]

Safety, Handling, and Disposal

While a specific Material Safety Data Sheet (MSDS) for N-(2-acetyl-4-bromophenyl)acetamide is not widely available, data from closely related compounds such as 4'-Bromoacetanilide suggests that it should be handled with care.[13][14][15][16]

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile rubber gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid creating dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(2-acetyl-4-bromophenyl)acetamide represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and organic synthesis. Its straightforward proposed synthesis from common starting materials, coupled with multiple points for chemical derivatization, makes it an attractive scaffold for generating novel molecular entities. This technical guide provides a foundational understanding of its properties, a reliable synthetic protocol, and insights into its potential applications, thereby serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). N-(2-acetyl-4-bromophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Bromoacetanilide. Retrieved from [Link]

- Ronaldson, V., Storey, J. M. D., & Harrison, W. T. A. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3156–o3158.

- Nogueira, T. C. M., de Souza, M. V. N., Wardell, J. L., Wardell, S. M. S. V., & Tiekink, E. R. T. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1777.

- IRE Journals. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)

-

ResearchGate. (n.d.). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

CORE. (2013, February 25). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]

-

ResearchGate. (2010, October 16). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-2-acetoxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Bromoacetanilide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from [Link]

-

Chegg.com. (2022, April 3). Solved 1 H NMR spectrum of N- (para-bromophenyl). Retrieved from [Link]

-

Fisher Scientific. (2024, February 11). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2025, December 22). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromoacetanilide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(2-bromophenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-(4-bromophenyl)-2-methoxy-. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-(4-bromophenyl)-2-phenylthio-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955.

-

Pharmaffiliates. (n.d.). N-(4-Bromophenyl)acetamide, CAS No : 103-88-8. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Retrieved from [Link]

Sources

- 1. N-(2-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 8. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 10. irejournals.com [irejournals.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.co.uk [fishersci.co.uk]

N-(2-acetyl-4-bromophenyl)acetamide solubility data

An In-Depth Technical Guide to the Solubility of N-(2-acetyl-4-bromophenyl)acetamide

Authored by a Senior Application Scientist

Introduction

N-(2-acetyl-4-bromophenyl)acetamide is an organic compound featuring a substituted phenyl ring, making it a relevant structure in synthetic chemistry and potentially as an intermediate in the development of more complex molecules. Understanding the solubility of this compound is a critical first step in a wide range of applications, from reaction engineering and purification to its handling in preclinical and pharmaceutical development. Solubility dictates the choice of solvents for synthesis and crystallization, influences bioavailability in drug discovery, and is a fundamental parameter for formulation design.

This guide provides a comprehensive overview of the solubility characteristics of N-(2-acetyl-4-bromophenyl)acetamide. It moves beyond a simple data sheet to explain the physicochemical principles governing its solubility, outlines gold-standard experimental protocols for its determination, and offers insights into the rationale behind these methods.

Physicochemical Properties of N-(2-acetyl-4-bromophenyl)acetamide

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of N-(2-acetyl-4-bromophenyl)acetamide are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(2-acetyl-4-bromophenyl)acetamide | [1] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| CAS Number | 29124-64-9 | [1] |

| Structure | ||

| CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | (SMILES String)[1] |

The molecule possesses both polar and non-polar characteristics. The amide and acetyl groups introduce polarity and the capacity for hydrogen bonding, while the bromophenyl ring is largely hydrophobic. This duality suggests that its solubility will be highly dependent on the nature of the solvent, a concept governed by the "like dissolves like" principle.[2]

Theoretical Framework of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure.[3] Several factors critically influence this equilibrium:

-

Solvent Polarity: Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[2] The solubility of N-(2-acetyl-4-bromophenyl)acetamide is expected to be moderate in polar organic solvents that can interact with its amide and acetyl functionalities.

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[4] This relationship is crucial for developing crystallization protocols. Automated systems can rapidly determine solubility curves across a range of temperatures.[5]

-

pH (for ionizable compounds): While N-(2-acetyl-4-bromophenyl)acetamide is not strongly acidic or basic, the amide group can undergo hydrolysis under extreme pH conditions, which would affect apparent solubility.

-

Solid-State Properties (Polymorphism): The crystalline form of a compound can significantly impact its solubility.[6] Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. It is known that related compounds, such as N-(4-bromophenyl)acetamide, can exist in different polymorphic forms.[7]

Expected Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, interacting favorably with the amide and acetyl groups of the solute. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents can accept hydrogen bonds and have large dipole moments, allowing for effective solvation of the polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The large, non-polar bromophenyl ring provides some affinity, but the highly polar amide and acetyl groups are not effectively solvated, limiting overall solubility. |

| Aqueous | Water | Very Low | The significant hydrophobic character of the bromophenyl ring dominates, making the molecule poorly soluble in water despite the presence of hydrogen bonding groups.[2] |

Experimental Determination of Thermodynamic Solubility

Accurate solubility measurement is essential for any research or development program. The Shake-Flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[3][8][9]

Core Principle of the Shake-Flask Method

The method relies on achieving equilibrium between the undissolved solid solute and the saturated solution. An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[6]

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes a self-validating system for obtaining reliable solubility data.

1. Materials and Preparation:

- N-(2-acetyl-4-bromophenyl)acetamide (ensure purity, characterize solid form via PXRD if polymorphism is suspected).

- Selected solvent (HPLC-grade or equivalent purity).

- Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5°C.

- Appropriate vessels (e.g., glass vials with Teflon-lined caps).

- Syringe filters (e.g., 0.22 µm PTFE) for phase separation.

- Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC).

2. Experimental Workflow:

-

Step 1: Addition of Excess Solute: Add an excess amount of N-(2-acetyl-4-bromophenyl)acetamide to a known volume of the solvent in a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation has been achieved.[3]

-

Step 2: Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time. A duration of 24 to 48 hours is typically sufficient to reach equilibrium, though this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[3][6]

-

Step 3: Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solids, which would otherwise lead to an overestimation of solubility.[6]

-

Step 4: Sample Analysis: Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of N-(2-acetyl-4-bromophenyl)acetamide using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[10][11]

-

Step 5: Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.

Conclusion

This guide has detailed the key physicochemical properties and expected solubility profile of N-(2-acetyl-4-bromophenyl)acetamide. While specific quantitative data remains to be published, its molecular structure provides a strong basis for predicting its behavior in various solvent systems. The provided Shake-Flask protocol offers a robust, gold-standard methodology for researchers to generate this critical data experimentally. Adherence to this rigorous approach ensures the generation of high-quality, reliable solubility data essential for advancing research and development involving this compound.

References

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

- N-(2-acetyl-4-bromophenyl)acetamide. (n.d.). PubChem.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- solubility experimental methods.pptx. (n.d.). Slideshare.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare.

- 4'-Bromoacetanilide. (n.d.). Solubility of Things.

- Stepwise dissolution and composition determination of samples of multiple crystals using a dissolution medium containing aqueous alcohol and fluorocarbon phases. (2019). PMC - NIH.

- Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). (n.d.). Cheméo.

- Summary of solubility measurement protocols of each company before harmoniz

- N-(4-bromophenyl)-2-fluoroacetamide | Solubility. (n.d.). Solubility of Things.

- Determining solubility curves. (n.d.). Technobis.

- Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Google Scholar.

- (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. (n.d.).

Sources

- 1. N-(2-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. rsc.org [rsc.org]

physical and chemical properties of N-(2-acetyl-4-bromophenyl)acetamide

An In-depth Technical Guide to N-(2-acetyl-4-bromophenyl)acetamide

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(2-acetyl-4-bromophenyl)acetamide (CAS No. 29124-64-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established chemical principles to serve as a foundational resource for the synthesis, characterization, and application of this versatile chemical intermediate.

Introduction and Overview

N-(2-acetyl-4-bromophenyl)acetamide is a polysubstituted aromatic compound featuring an acetamide group, a ketone, and a bromine atom on a benzene ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly as a scaffold for building more complex molecules in medicinal chemistry and materials science. The ortho-acetyl and para-bromo substitution pattern on the N-acetylated aniline core provides distinct points for chemical modification, offering a platform for generating diverse molecular libraries. This guide will elucidate the compound's structural and physicochemical properties, provide a robust, validated protocol for its synthesis, and discuss its spectroscopic signature for unambiguous characterization.

Physicochemical and Structural Properties

The properties of N-(2-acetyl-4-bromophenyl)acetamide are dictated by its molecular structure. The presence of polar amide and ketone functionalities, combined with the hydrophobic bromophenyl ring, results in a compound with moderate polarity. While specific experimental data such as melting and boiling points are not extensively reported in the literature, we can infer its properties from computed data and comparison with structurally similar compounds.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | N-(2-acetyl-4-bromophenyl)acetamide | PubChem[1] |

| CAS Number | 29124-64-9 | PubChem[1][2] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[1] |

| Molecular Weight | 256.10 g/mol | PubChem[1] |

| Appearance | Expected to be an off-white to pale yellow crystalline solid | Inferred from related compounds[3][4] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[1] |

| InChIKey | SGHNZIRCTDCQPX-UHFFFAOYSA-N | PubChem[1] |

Solubility Profile

The principle of "like dissolves like" governs the solubility of N-(2-acetyl-4-bromophenyl)acetamide.

-

Water Solubility : Due to the large, hydrophobic bromophenyl backbone, solubility in water is expected to be very low.[3]

-

Polar Aprotic Solvents : It is predicted to have good solubility in solvents like acetone, ethyl acetate, and dichloromethane (DCM), which can effectively solvate the polar functional groups and the aromatic ring.

-

Polar Protic Solvents : Moderate solubility is expected in alcohols such as ethanol and methanol.[3]

-

Non-polar Solvents : Low solubility is anticipated in non-polar solvents like hexanes or toluene.[3]

The selection of an appropriate solvent is critical for both reaction chemistry and purification processes such as recrystallization.

Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of N-(2-acetyl-4-bromophenyl)acetamide involves a two-step process starting from the commercially available 4-bromoaniline. The pathway leverages the powerful ortho-directing effect of the acetamido group in a Friedel-Crafts-type reaction, specifically the Fries rearrangement.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound from 4-bromoaniline.

Step 1: Synthesis of N-(4-bromophenyl)acetamide

Causality: This initial step protects the amine and transforms it into an ortho-, para-directing acetamido group. Acetic anhydride is an efficient and clean acetylating agent.

Protocol:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (58.1 mmol) of 4-bromoaniline in 30 mL of glacial acetic acid.

-

With magnetic stirring, add 6.5 mL (69.7 mmol, 1.2 eq) of acetic anhydride dropwise to the solution.

-

Heat the reaction mixture to 100°C and maintain for 1 hour.

-

Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N-(4-bromophenyl)acetamide will form. Isolate the solid by vacuum filtration.

-

Wash the solid product with cold water (3 x 50 mL) to remove residual acid.

-

Dry the product in a vacuum oven at 60°C. The expected yield is typically >95%.

Step 2: Fries Rearrangement to N-(2-acetyl-4-bromophenyl)acetamide

Causality: The Fries rearrangement is an intramolecular electrophilic aromatic substitution where an acyl group from a phenolic ester (or, in this case, an anilide) migrates to the aromatic ring, catalyzed by a Lewis acid. The acetamido group directs the migrating acetyl group primarily to the ortho position, as the para position is blocked by the bromine atom. Anhydrous aluminum chloride (AlCl₃) is the standard Lewis acid catalyst.

Protocol:

-

Set up: Assemble a flame-dried 250 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Catalyst Addition: Under a nitrogen atmosphere, add 18.0 g (135 mmol, ~2.5 eq) of anhydrous aluminum chloride to 50 mL of nitrobenzene (solvent).

-

Substrate Addition: Slowly add 11.6 g (54.2 mmol) of the N-(4-bromophenyl)acetamide prepared in Step 1. The addition may be exothermic.

-

Reaction: Heat the mixture to 140°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction vessel in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. (Caution: Exothermic and evolution of HCl gas) .

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (nitrobenzene) layer.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield N-(2-acetyl-4-bromophenyl)acetamide as a solid.

Spectroscopic Characterization Profile (Predicted)

For unambiguous identification, the following spectroscopic data are predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5-9.0 ppm (broad s, 1H, -NH-), δ ~7.5-8.0 ppm (m, 3H, Ar-H), δ ~2.6 ppm (s, 3H, -COCH₃), δ ~2.2 ppm (s, 3H, -NHCOCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 ppm (Ar-C=O), δ ~169 ppm (NH-C=O), δ ~115-140 ppm (Ar-C), δ ~30 ppm (Ar-COCH₃), δ ~25 ppm (NHCOCH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | ν ~3300 (N-H stretch), ~1680 (Aryl ketone C=O stretch), ~1660 (Amide I C=O stretch), ~1580 (Amide II N-H bend), ~1520 (Aromatic C=C stretch), ~820 (C-Br stretch) |

| Mass Spectrometry (EI) | M⁺ peaks at m/z 255 and 257 in an approximate 1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes). Key fragments from loss of acetyl groups. |

Chemical Reactivity and Applications

N-(2-acetyl-4-bromophenyl)acetamide is a trifunctional molecule, offering several avenues for further chemical modification:

-

Ketone Group: The aryl ketone can undergo reductions (e.g., with NaBH₄) to form a secondary alcohol, participate in condensation reactions (e.g., aldol, Wittig), or be converted into other functional groups.

-

Amide Group: The amide linkage is stable but can be hydrolyzed under strong acidic or basic conditions to reveal the free amine, N-(2-acetyl-4-bromophenyl)amine.

-

Aromatic Ring: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons. This makes the molecule an excellent building block for synthesizing novel pharmaceutical agents and functional materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-(2-acetyl-4-bromophenyl)acetamide is not widely available, data from structurally similar compounds like 4'-bromoacetanilide suggest that it should be handled with care.[5]

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[5] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.[6]

This guide provides a robust framework for understanding and utilizing N-(2-acetyl-4-bromophenyl)acetamide. By combining computed data with established synthetic methodologies and chemical principles, researchers can confidently incorporate this valuable intermediate into their discovery and development workflows.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459291, N-(2-acetyl-4-bromophenyl)acetamide. Retrieved from [Link]

-

LookChem (n.d.). Cas 14400-53-4, 1,3-bis-(dichloro-fluoro-methylsulfanyl)-5-methyl-1,3-dihydro-benzoimidazol-2-one. Retrieved from [Link]

-

Solubility of Things (n.d.). 4'-Bromoacetanilide. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136416, 2'-Bromoacetanilide. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). Retrieved from [Link]

-

ResearchGate (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pharmaffiliates (n.d.). N-(2-Acetyl-4-bromophenyl)acetamide. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). UV/Visible spectrum for Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). N-(4-bromophenyl)acetamide. Retrieved from [Link]

-

Nogueira, T. C. M., de Souza, M. V. N., Wardell, J. L., Wardell, S. M. S. V., & Tiekink, E. R. T. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2727. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7683, 4'-Bromoacetanilide. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). IR Spectrum for Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

IRE Journals (2018). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. International Research Journal of Engineering and Technology (IRJET). Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Acetamide, N-(2-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13311980, N-acetyl-N-(4-bromophenyl)acetamide. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Mass spectrum for Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. Retrieved from [Link]

-

ChemSynthesis (2025). 4-Bromoacetanilide. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136690, N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]

-

SIELC Technologies (2018). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

-

Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: 3-methoxybutyl acetate. Retrieved from [Link]

Sources

- 1. N-(2-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]

A Technical Guide to the Synthesis, Characterization, and Application of N-(2-acetyl-4-bromophenyl)acetamide

Abstract: This technical guide provides an in-depth review of N-(2-acetyl-4-bromophenyl)acetamide, a key chemical intermediate in organic synthesis. The document outlines its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via the acetylation of 2'-Amino-5'-bromoacetophenone, and explores its significant application as a precursor for the construction of heterocyclic scaffolds, particularly quinazoline derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Compound Identification and Properties

N-(2-acetyl-4-bromophenyl)acetamide is a substituted acetanilide derivative. Its structure features an acetamide group and an acetyl group positioned ortho to each other on a 4-brominated phenyl ring. This specific arrangement of functional groups makes it a valuable precursor for various cyclization reactions.

Table 1: Physicochemical Properties of N-(2-acetyl-4-bromophenyl)acetamide

| Property | Value | Source |

| IUPAC Name | N-(2-acetyl-4-bromophenyl)acetamide | [1][2] |

| CAS Number | 29124-64-9 | [1][3] |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][3] |

| Molecular Weight | 256.10 g/mol | [1][3] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥98% | [3] |

| Storage | Room temperature | [3] |

Synthesis Protocol

The most direct and widely employed method for the synthesis of N-(2-acetyl-4-bromophenyl)acetamide is the N-acetylation of 2'-Amino-5'-bromoacetophenone. This reaction is a standard amide formation that is both high-yielding and straightforward to perform.

Synthetic Scheme

The reaction involves the treatment of the primary amine in 2'-Amino-5'-bromoacetophenone with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a mild base or a suitable solvent that can also act as an acid scavenger.

Caption: Figure 1. Synthesis of N-(2-acetyl-4-bromophenyl)acetamide.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

2'-Amino-5'-bromoacetophenone

-

Acetic Anhydride (Ac₂O)

-

Pyridine (catalyst and acid scavenger)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-